molecular formula C7H5BrINO2 B14771469 5-Amino-2-bromo-3-iodobenzoic acid

5-Amino-2-bromo-3-iodobenzoic acid

Cat. No.: B14771469
M. Wt: 341.93 g/mol
InChI Key: YLEPGDSCQJRLNW-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-3-iodobenzoic acid is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzoic acid, featuring amino, bromo, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-3-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 5-amino benzoic acid. The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-3-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Amino-2-bromo-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-3-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the bromo and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: Similar structure but lacks the iodine substituent.

    2-Amino-5-iodobenzoic acid: Similar structure but lacks the bromine substituent.

    3-Bromo-5-iodobenzoic acid: Similar structure but lacks the amino group.

Uniqueness

5-Amino-2-bromo-3-iodobenzoic acid is unique due to the presence of all three substituents (amino, bromo, and iodo) on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

5-amino-2-bromo-3-iodobenzoic acid

InChI

InChI=1S/C7H5BrINO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,10H2,(H,11,12)

InChI Key

YLEPGDSCQJRLNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)I)N

Origin of Product

United States

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